molecular formula C29H27Cl2N3O B15038258 [2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B15038258
M. Wt: 504.4 g/mol
InChI Key: XFBSTEFATHRYKX-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENYL)-4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYLQUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYLQUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperazine moiety and the chlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENYL)-4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYLQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-quinolinecarboxamide
  • 4-(2,3-Dimethylphenyl)piperazine derivatives
  • Other quinoline-based compounds

Uniqueness

What sets 2-(2,4-DICHLOROPHENYL)-4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYLQUINOLINE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C29H27Cl2N3O

Molecular Weight

504.4 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C29H27Cl2N3O/c1-18-7-6-10-26(19(18)2)33-13-15-34(16-14-33)29(35)27-20(3)28(22-12-11-21(30)17-24(22)31)32-25-9-5-4-8-23(25)27/h4-12,17H,13-16H2,1-3H3

InChI Key

XFBSTEFATHRYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl)C)C

Origin of Product

United States

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